Epicoccamide

Description

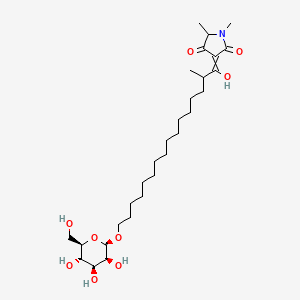

3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione is a natural product found in Epicoccum nigrum with data available.

Properties

Molecular Formula |

C29H51NO9 |

|---|---|

Molecular Weight |

557.7 g/mol |

IUPAC Name |

3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione |

InChI |

InChI=1S/C29H51NO9/c1-19(23(32)22-24(33)20(2)30(3)28(22)37)16-14-12-10-8-6-4-5-7-9-11-13-15-17-38-29-27(36)26(35)25(34)21(18-31)39-29/h19-21,25-27,29,31-32,34-36H,4-18H2,1-3H3/t19?,20?,21-,25-,26+,27+,29-/m1/s1 |

InChI Key |

GLMMQSHEMIVRFP-XIECNSLGSA-N |

Isomeric SMILES |

CC1C(=O)C(=C(C(C)CCCCCCCCCCCCCCO[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C(=O)N1C |

Canonical SMILES |

CC1C(=O)C(=C(C(C)CCCCCCCCCCCCCCOC2C(C(C(C(O2)CO)O)O)O)O)C(=O)N1C |

Origin of Product |

United States |

Foundational & Exploratory

The Epicoccamide Biosynthetic Pathway: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epicoccamides are a class of fungal secondary metabolites characterized by a unique mannosylated tetramate structure. First isolated from Epicoccum sp., these compounds have garnered interest due to their distinct biosynthetic origin and potential biological activities. This technical guide provides an in-depth overview of the Epicoccamide biosynthetic pathway, focusing on the genetic and enzymatic machinery responsible for its production. We detail the biosynthetic gene cluster, the proposed enzymatic functions, and relevant experimental methodologies, presenting a comprehensive resource for researchers in natural product biosynthesis and drug discovery.

The this compound Biosynthetic Gene Cluster (epi)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), which has been identified and characterized in Epicoccum species as the epi cluster.[1] This cluster contains the essential genes encoding the enzymes required for the assembly of the this compound scaffold. A homologous cluster, termed epc, has also been identified in Epicoccum nigrum.[2]

Table 1: Genes and Proposed Functions in the this compound (epi) Biosynthetic Gene Cluster

| Gene | Proposed Function | Domain Architecture (for EpiA) |

| epiA | Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid | KS-AT-DH-MT-ER-KR-ACP-C-A-T-R |

| epiB | Glycosyltransferase | - |

| epiC | Enoylreductase | - |

| epiD | Cytochrome P450 monooxygenase | - |

| epiE | MFS transporter | - |

| epiF | N-methyltransferase | - |

Abbreviations: KS (Ketosynthase), AT (Acyltransferase), DH (Dehydratase), MT (Methyltransferase), ER (Enoyl Reductase), KR (Ketoreductase), ACP (Acyl Carrier Protein), C (Condensation), A (Adenylation), T (Thiolation), R (Reductive release).[3]

The Proposed Biosynthetic Pathway of this compound A

The biosynthesis of this compound A is a multi-step process involving the coordinated action of the enzymes encoded by the epi gene cluster. The pathway commences with the synthesis of a polyketide chain, which is subsequently fused with an amino acid and further modified through glycosylation and methylation.

Core Structure Assembly by EpiA (PKS-NRPS)

The cornerstone of the pathway is the hybrid enzyme EpiA, a PKS-NRPS megasynthase.[1]

-

Polyketide Synthesis: The PKS portion of EpiA is responsible for the iterative condensation of malonyl-CoA units to form a long-chain polyketide. The various domains within the PKS module (KS, AT, DH, MT, ER, KR, ACP) guide the chain elongation and reduction steps.

-

Amino Acid Incorporation: The NRPS module of EpiA activates and incorporates an amino acid, identified as L-alanine, onto the growing polyketide chain.[1]

-

Cyclization and Release: The final step catalyzed by EpiA is a Dieckmann-type cyclization, facilitated by the reductive release (R) domain, which forms the characteristic tetramic acid moiety and releases the intermediate from the enzyme.

Post-Assembly Modifications

Following the synthesis of the core structure, a series of tailoring reactions occur to yield the final this compound A molecule.

-

Glycosylation: The glycosyltransferase, EpiB, attaches a mannose sugar moiety to the polyketide backbone.

-

N-Methylation: The N-methyltransferase, EpiF, catalyzes the methylation of the nitrogen atom within the tetramic acid ring.

-

Other Modifications: The enoylreductase (EpiC) and cytochrome P450 monooxygenase (EpiD) are proposed to be involved in further modifications of the polyketide chain, although their precise roles are yet to be fully elucidated.

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited in publicly available literature. The following table summarizes the available information.

Table 2: Quantitative Data Related to Epicoccamides

| Parameter | Value | Compound | Organism/System | Reference |

| Morphogenesis Induction | 1.7 mM | This compound D | Phoma destructiva | |

| Synthetic Yield | 17% | This compound D | Chemical Synthesis |

Further research is required to determine key quantitative parameters such as the in vivo and in vitro production titers of this compound A, the kinetic properties of the biosynthetic enzymes, and the intracellular concentrations of precursors and intermediates.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been achieved through a combination of genetic and analytical techniques. Below are generalized protocols for key experiments.

Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

This protocol outlines the general steps for deleting a gene within the epi cluster to confirm its function in this compound biosynthesis.

-

Vector Construction:

-

Amplify the 5' and 3' flanking regions of the target gene (e.g., epiA) from the genomic DNA of the Epicoccum producer strain.

-

Clone the flanking regions into a binary vector (e.g., pCAMBIA) containing a selectable marker, such as a hygromycin resistance cassette.

-

-

Agrobacterium Transformation:

-

Introduce the constructed vector into a competent Agrobacterium tumefaciens strain (e.g., EHA105) via electroporation or heat shock.

-

Select for transformed A. tumefaciens on a selective medium (e.g., YEP with kanamycin (B1662678) and rifampicin).

-

-

Fungal Transformation (Co-cultivation):

-

Prepare a suspension of A. tumefaciens carrying the knockout vector.

-

Co-cultivate the A. tumefaciens suspension with fungal spores or mycelia of the Epicoccum producer strain on an induction medium.

-

-

Selection of Fungal Transformants:

-

Transfer the co-cultivated fungal material to a selective medium containing an antibiotic to kill the A. tumefaciens (e.g., cefotaxime) and the selection agent for fungal transformants (e.g., hygromycin).

-

-

Verification of Gene Knockout:

-

Isolate genomic DNA from the putative mutant colonies.

-

Confirm the gene deletion through PCR analysis using primers specific to the target gene and the selection marker.

-

-

Metabolite Analysis:

-

Cultivate the wild-type and mutant strains under identical conditions.

-

Extract the secondary metabolites from the culture broth and mycelia.

-

Analyze the extracts using LC-MS/MS to confirm the abolishment of this compound production in the mutant strain.

-

Heterologous Expression of Biosynthetic Genes

To characterize the function of individual enzymes, the corresponding genes can be expressed in a heterologous host, such as Aspergillus oryzae or Saccharomyces cerevisiae.

-

Gene Cloning:

-

Amplify the gene of interest (e.g., epiB) from the cDNA of the Epicoccum producer strain.

-

Clone the gene into an appropriate expression vector under the control of a strong, inducible promoter.

-

-

Host Transformation:

-

Transform the expression vector into the chosen heterologous host using established protocols (e.g., protoplast transformation for Aspergillus).

-

-

Protein Expression and Purification:

-

Induce gene expression in the transformed host.

-

If required, purify the expressed protein using affinity chromatography (e.g., His-tag).

-

-

In Vitro Enzyme Assay:

-

Incubate the purified enzyme with its putative substrate(s) (e.g., the acyl-tetramate intermediate for EpiB) and any necessary co-factors (e.g., GDP-mannose for EpiB).

-

Analyze the reaction products using LC-MS/MS to confirm the enzymatic conversion.

-

LC-MS/MS for this compound Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a crucial technique for the detection and quantification of this compound.

-

Sample Preparation:

-

Extract secondary metabolites from fungal cultures using an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the extract and resuspend it in a suitable solvent for LC-MS analysis (e.g., methanol).

-

-

Chromatographic Separation:

-

Inject the sample onto a reverse-phase C18 HPLC column.

-

Elute the compounds using a gradient of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of acid (e.g., 0.1% formic acid) to improve ionization.

-

-

Mass Spectrometry Analysis:

-

Ionize the eluted compounds using electrospray ionization (ESI) in positive ion mode.

-

Perform MS/MS analysis by selecting the precursor ion corresponding to the mass of this compound and fragmenting it to obtain a characteristic product ion spectrum.

-

For quantification, use a multiple reaction monitoring (MRM) method, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.

-

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Epicoccum species has provided significant insights into the genetic and enzymatic basis for the production of these unique mannosylated tetramates. The identification of the epi gene cluster and the proposed functions of the encoded enzymes lay the groundwork for future research in this area. Key future directions include:

-

Biochemical Characterization: In-depth kinetic and mechanistic studies of the individual enzymes in the pathway are needed to fully understand their roles.

-

Pathway Engineering: The knowledge of the biosynthetic pathway can be leveraged for the engineered production of novel this compound analogs with potentially improved biological activities.

-

Regulatory Mechanisms: Investigating the regulatory networks that control the expression of the epi gene cluster could lead to strategies for enhancing this compound production.

This technical guide serves as a foundational resource for researchers aiming to explore and exploit the fascinating biosynthesis of Epicoccamides.

References

Epicoccamide: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccamide is a fascinating secondary metabolite belonging to the tetramic acid class of natural products. Structurally, it is a glycosylated polyketide-amino acid hybrid, exhibiting a complex and intriguing molecular architecture. Produced by the ubiquitous fungus Epicoccum nigrum, this compound and its analogues have garnered interest in the scientific community for their potential biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its isolation, and an exploration of its biosynthetic origins.

Natural Source of this compound

This compound is a natural product synthesized by fungi of the genus Epicoccum, with the primary producer being Epicoccum nigrum[1][2]. This species is sometimes referred to by its synonym, Epicoccum purpurascens[1]. Epicoccum species are cosmopolitan fungi, found in a wide range of terrestrial and marine environments. They are commonly isolated as saprophytes from decaying plant material and soil, and also exist as endophytes, living within the tissues of host plants and marine organisms without causing apparent disease[1][2].

Strains of Epicoccum nigrum that produce this compound have been isolated from various ecological niches, including:

-

Marine Environments: Notably, the original isolation of this compound was from a strain of Epicoccum purpurascens cultured from the inner tissue of the jellyfish Aurelia aurita.

-

Terrestrial Plants: As an endophyte, E. nigrum has been identified in a variety of plants, where it contributes to the host's defense against pathogens through the production of bioactive secondary metabolites.

-

Fruiting Bodies of Other Fungi: Some this compound-producing strains have been found associated with the fruiting bodies of other fungi, such as Pholiota squarrosa.

The ubiquitous nature of Epicoccum nigrum suggests that a vast and largely untapped diversity of strains with the potential to produce this compound and its derivatives may exist in various ecosystems.

Isolation of this compound: Experimental Protocols

The isolation of this compound from Epicoccum nigrum cultures involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols are a composite of methodologies described in the scientific literature.

Fungal Strain and Culture Conditions

-

Producing Organism: Epicoccum nigrum (e.g., KACC 40642).

-

Culture Media: Several media can be employed for the cultivation of E. nigrum and the production of this compound. Common choices include:

-

Potato Dextrose Broth (PDB): A general-purpose medium for fungal growth.

-

Yeast Extract Sucrose (YES) Broth: This medium has been shown to support high-level production of this compound. A typical composition is provided in the table below.

-

-

Fermentation Parameters: Optimization of fermentation conditions is crucial for maximizing the yield of this compound. Key parameters are summarized in the table below.

| Parameter | Recommended Conditions |

| Culture Medium | Yeast Extract Sucrose (YES) Broth |

| Yeast Extract | 20 g/L |

| Sucrose | 150 g/L |

| MgSO₄·7H₂O | 0.5 g/L |

| Trace Elements | 1 mL/L of a stock solution |

| Incubation Temp. | 25-28 °C |

| Agitation | 150-200 rpm (for liquid cultures) |

| Incubation Time | 7-14 days |

| pH | Initial pH of 5.5-6.5 |

Extraction of this compound

Following fermentation, the culture broth and/or mycelial mass are subjected to solvent extraction to isolate the crude secondary metabolites, including this compound.

-

Step 1: Separation of Mycelium and Culture Broth

-

The fungal culture is harvested and separated into mycelial biomass and culture filtrate by vacuum filtration or centrifugation.

-

-

Step 2: Solvent Extraction

-

Mycelial Extraction: The mycelial cake is typically extracted with a polar organic solvent such as methanol (B129727) or acetone. This process is often repeated multiple times to ensure complete extraction.

-

Culture Filtrate Extraction: The culture filtrate is partitioned against an immiscible organic solvent, most commonly ethyl acetate (B1210297). The ethyl acetate layer, containing the secondary metabolites, is collected. This partitioning is also repeated to maximize recovery.

-

-

Step 3: Concentration

-

The organic extracts from both the mycelium and the culture filtrate are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification

The crude extract is a complex mixture of various secondary metabolites. Therefore, chromatographic techniques are employed for the purification of this compound.

-

Step 1: Initial Fractionation (e.g., Vacuum Liquid Chromatography - VLC)

-

The crude extract is often subjected to an initial fractionation step using VLC on silica (B1680970) gel or a reversed-phase material (e.g., C18). A stepwise gradient of solvents with increasing polarity (e.g., hexane (B92381) -> ethyl acetate -> methanol) is used to elute fractions of varying polarity.

-

-

Step 2: Further Fractionation (e.g., Column Chromatography)

-

Fractions identified as containing this compound (typically by thin-layer chromatography or HPLC analysis) are further purified by column chromatography on silica gel or Sephadex LH-20.

-

-

Step 3: High-Performance Liquid Chromatography (HPLC) Purification

-

The final purification of this compound is typically achieved by reversed-phase HPLC. A C18 column is commonly used with a gradient elution system of water and acetonitrile (B52724) or methanol, often with a small percentage of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

-

| HPLC Parameter | Recommended Conditions |

| Column | Reversed-phase C18 (e.g., 5 µm particle size, 4.6 x 250 mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Gradient | A linear gradient from 10% B to 100% B over 30-40 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at 254 nm and 280 nm |

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of Epicoccum nigrum. This BGC contains the genes encoding the necessary enzymes for the assembly of the this compound molecule. The core of the biosynthetic machinery is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme.

A proposed biosynthetic pathway for this compound is as follows:

-

Polyketide Chain Assembly: The PKS domain of the hybrid enzyme catalyzes the iterative condensation of malonyl-CoA units to form a polyketide chain.

-

Amino Acid Incorporation: The NRPS domain recognizes and activates an amino acid (likely alanine) and incorporates it into the growing molecule.

-

Cyclization and Tetramic Acid Formation: The hybrid chain is then cyclized to form the characteristic tetramic acid moiety.

-

Tailoring Reactions: A series of tailoring enzymes, including glycosyltransferases, methyltransferases, and oxidoreductases, encoded within the BGC, modify the core structure to produce the final this compound molecule. A key step is the glycosylation with a mannose sugar moiety.

While the biosynthetic gene cluster has been identified, the intricate signaling pathways that regulate its expression are still under investigation. Understanding these regulatory networks could provide opportunities for metabolic engineering to enhance the production of this compound.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Experimental workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway for this compound.

Conclusion

This compound represents a structurally unique natural product with potential for further investigation in drug discovery and development. Its production by the widespread fungus Epicoccum nigrum makes it an accessible target for natural product chemists. The methodologies outlined in this guide provide a framework for the successful isolation and purification of this compound. Further research into the optimization of fermentation conditions and the elucidation of the regulatory networks governing its biosynthesis will be crucial for unlocking the full potential of this fascinating molecule.

References

An In-depth Technical Guide to Epicoccamide: Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccamides are a class of fungal secondary metabolites belonging to the glycosylated tetramic acid derivatives. First isolated from Epicoccum purpurascens, these natural products have garnered interest within the scientific community due to the biological activity exhibited by some of its analogues, particularly in the realm of cancer research. This technical guide provides a comprehensive overview of the physical and chemical properties of Epicoccamides, with a focus on Epicoccamide (B1671484) D, and details the experimental protocols for their isolation, characterization, and biological evaluation.

Physicochemical Properties

Epicoccamides are characterized by a core structure consisting of a tetramic acid moiety, a long aliphatic chain, and a sugar unit. Variations in the length and substitution of the aliphatic chain give rise to different this compound analogues.

Table 1: Physicochemical Properties of this compound A and D

| Property | This compound A | This compound D |

| Molecular Formula | C₂₉H₅₁NO₉[1][2] | C₃₁H₅₅NO₉ |

| Molecular Weight | 557.72 g/mol [1][2] | 585.8 g/mol |

| Appearance | Yellow oil[1] | Not specified |

| Solubility | Poorly soluble in water; Soluble in ethanol, methanol, DMF, and DMSO. Specific quantitative data is not readily available. | Not specified, but expected to have similar solubility profile to this compound A. |

| CAS Number | 606139-26-8 | 959855-24-4 |

Biological Activity and Mechanism of Action

While this compound A has not demonstrated significant cytotoxicity, its longer-chain analogue, this compound D, has shown notable biological activity. Research has primarily focused on its effects on cancer cell lines.

Table 2: Cytotoxicity and Antiproliferative Effects of this compound D

| Cell Line | Assay Type | Value | Reference |

| HeLa (Human cervical cancer) | Cytotoxicity (CC50) | 17.0 µM | |

| L-929 (Mouse fibroblast) | Growth Inhibition (GI50) | 50.5 µM | |

| K-562 (Human leukemia) | Growth Inhibition (GI50) | 33.3 µM |

The precise molecular mechanism of action for this compound D's cytotoxic effects is still under investigation. However, the induction of apoptosis and cell cycle arrest are common mechanisms for many natural product-based anticancer agents. Further research is required to elucidate the specific signaling pathways modulated by this compound D.

Experimental Protocols

Isolation and Purification of Epicoccamides

The following is a general protocol for the isolation of Epicoccamides from fungal cultures, based on published methodologies. Specific details may vary depending on the fungal strain and culture conditions.

Protocol Details:

-

Fungal Culture: Epicoccum sp. is cultured on a solid substrate medium, such as rice, in large quantities to maximize the production of secondary metabolites.

-

Extraction: The fungal culture is extracted with an organic solvent, typically ethyl acetate, to isolate the crude mixture of secondary metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the different components. This often involves initial separation by column chromatography on silica gel, followed by further purification of the resulting fractions using high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The purified compounds are then identified and characterized using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent, typically DMSO-d₆.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz). 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to fully elucidate the structure and assign all proton and carbon signals.

Mass Spectrometry (MS):

-

Method: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight and formula of Epicoccamides.

-

Analysis: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the elemental composition of the molecule.

Cytotoxicity Assay (MTT Assay)

The following protocol is a standard method for assessing the cytotoxicity of a compound against a cancer cell line, such as HeLa.

Protocol Details:

-

Cell Culture: HeLa cells are cultured in a suitable medium and seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well.

-

Compound Treatment: After allowing the cells to adhere, they are treated with various concentrations of this compound D. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compound to exert its effects.

-

MTT Reagent: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: The plates are incubated for a further 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.

-

Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells, and the half-maximal cytotoxic concentration (CC50) is determined.

Conclusion

Epicoccamides, particularly this compound D, represent a promising class of natural products with potential applications in cancer research. This guide has provided a detailed overview of their physicochemical properties and biological activities, along with foundational experimental protocols. Further investigation into the specific molecular mechanisms of action and signaling pathways affected by these compounds is warranted to fully understand their therapeutic potential. The detailed methodologies presented here serve as a valuable resource for researchers and drug development professionals interested in exploring the fascinating biology of Epicoccamides.

References

The Biological Frontier of Epicoccamides: A Technical Guide to Their Activity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccamides, a class of glycosylated tetramic acid derivatives isolated from the fungus Epicoccum, have emerged as a focal point of interest in natural product research. Their unique structural features, combining a mannosylated fatty acid chain with a tetramic acid moiety, give rise to a range of biological activities. This technical guide provides a comprehensive overview of the known biological activities of Epicoccamide and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the exploration of potential signaling pathways. As research into these compounds is ongoing, this document serves as a foundational resource for scientists engaged in the discovery and development of novel therapeutic agents.

Quantitative Biological Activity of this compound and Its Analogs

The biological activities of this compound and its analogs have been primarily evaluated in the areas of anticancer and antibacterial research. The following tables summarize the key quantitative data from published studies, offering a comparative look at the potency of these compounds.

| Compound | Cell Line | Assay Type | Activity Metric | Value | Reference |

| This compound D | HeLa | Cytotoxicity | CC50 | 17.0 µM | [1] |

| This compound D | L-929 (mouse fibroblast) | Antiproliferative | GI50 | 50.5 µM | [1] |

| This compound D | K-562 (human leukemia) | Antiproliferative | GI50 | 33.3 µM | [1] |

| This compound-aglycone | HeLa | Growth Inhibition | IC50 | 19 µM | |

| This compound-aglycone | WI-38 (human lung fibroblast) | Growth Inhibition | IC50 | 15 µM | |

| This compound | HeLa | Growth Inhibition | IC50 | 76 µM | |

| This compound | WI-38 | Growth Inhibition | IC50 | 38 µM |

Table 1: Cytotoxic and Antiproliferative Activity of Epicoccamides. This table presents the half-maximal cytotoxic concentration (CC50), half-maximal growth inhibition (GI50), and half-maximal inhibitory concentration (IC50) of this compound D and its aglycone against various cancer and non-cancer cell lines.

| Compound | Bacterial Strain | Assay Type | Activity Metric | Value | Reference |

| This compound-aglycone | Staphylococcus aureus | Antibacterial | MIC | 1 µg/mL | |

| This compound | Staphylococcus aureus | Antibacterial | MIC | 64 µg/mL |

Table 2: Antibacterial Activity of Epicoccamides. This table details the minimum inhibitory concentration (MIC) of this compound and its aglycone against the Gram-positive bacterium Staphylococcus aureus.

Experimental Protocols

To ensure the reproducibility and standardization of research on Epicoccamides, this section provides detailed methodologies for the key experiments cited in the literature.

Protocol 1: Cytotoxicity and Antiproliferative Assays (MTT Assay)

This protocol is adapted for the evaluation of the cytotoxic and antiproliferative effects of this compound and its analogs on adherent cancer cell lines.

1. Materials:

-

This compound or analog stock solution (e.g., 10 mM in DMSO)

-

Selected cancer cell lines (e.g., HeLa, L-929, K-562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well flat-bottom microplates

-

Microplate reader

2. Procedure:

-

Cell Seeding:

-

Culture the selected cell lines to ~80% confluency.

-

Harvest the cells using trypsin-EDTA and resuspend in complete culture medium.

-

Perform a cell count and adjust the cell suspension to a final concentration of 5 x 104 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

-

After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the CC50/GI50/IC50 value using a suitable software (e.g., GraphPad Prism).

-

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is designed to determine the minimum inhibitory concentration of this compound and its analogs against Staphylococcus aureus.

1. Materials:

-

This compound or analog stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well round-bottom microplates

-

Spectrophotometer

2. Procedure:

-

Bacterial Inoculum Preparation:

-

Inoculate a single colony of S. aureus into 5 mL of MHB and incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Further dilute the adjusted bacterial suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 106 CFU/mL.

-

-

Compound Dilution:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 7.5 x 105 CFU/mL. The compound concentrations will now be half of the initial serial dilutions.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Signaling Pathways and Experimental Workflows

While the direct molecular targets of Epicoccamides are not yet fully elucidated, the biological activities of structurally related compounds suggest potential involvement of key cellular signaling pathways such as NF-κB and Nrf2. Further research is required to confirm the modulation of these pathways by Epicoccamides.

Hypothesized Signaling Pathway Involvement

Experimental Workflow for Cytotoxicity Screening

Experimental Workflow for Antibacterial MIC Determination

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with demonstrated cytotoxic, antiproliferative, and antibacterial activities. The data presented in this guide highlight the potential of these compounds, particularly this compound D and its aglycone, as leads for the development of novel therapeutic agents. The provided experimental protocols offer a foundation for further research and comparative studies.

Future investigations should focus on several key areas:

-

Elucidation of Molecular Targets: Identifying the specific cellular components that Epicoccamides interact with is crucial for understanding their mechanism of action.

-

Signaling Pathway Analysis: Direct experimental evidence is needed to confirm the role of pathways such as NF-κB and Nrf2 in mediating the biological effects of Epicoccamides.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a broader range of synthetic analogs will be instrumental in optimizing potency and selectivity.

-

In Vivo Efficacy: Preclinical studies in animal models are a necessary next step to evaluate the therapeutic potential of the most promising this compound analogs.

The continued exploration of Epicoccamides and their derivatives holds significant promise for the discovery of new drugs to combat cancer and infectious diseases. This guide serves as a catalyst for such endeavors, providing the necessary technical information to advance our understanding of these fascinating natural products.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccamides are a class of glycosylated 3-acyl-tetramic acid derivatives produced by fungi of the genus Epicoccum. These natural products have garnered interest in the scientific community due to their unique structural features and potential as bioactive compounds. This technical guide provides a comprehensive review of the available scientific literature on epicoccamides, with a focus on their isolation, structure, biological activity, and synthesis.

Epicoccamide (B1671484) was first isolated from a marine-derived culture of Epicoccum purpurascens obtained from the inner tissue of a jellyfish.[1] Subsequent research led to the isolation of several analogues, including epicoccamides B, C, and D, from an Epicoccum species associated with the tree fungus Pholiota squarrosa.[2] These compounds share a common structural scaffold consisting of a tetramic acid moiety linked to a glycosylated fatty acid chain.[1] The variations among the different epicoccamides lie in the substitution patterns and the length of the central carbon chain.[2]

Of the characterized epicoccamides, this compound D has shown the most significant biological activity, exhibiting weak to moderate cytotoxicity against HeLa cell lines and antiproliferative effects against mouse fibroblast (L-929) and human leukemia (K-562) cell lines.[2] This activity has spurred further investigation into the therapeutic potential of these compounds.

This guide will delve into the quantitative biological data, detailed experimental protocols for key cited experiments, and a visualization of the known biosynthetic pathway.

Data Presentation

The biological activities of this compound D have been quantitatively assessed against several cell lines. The following table summarizes the reported cytotoxic and antiproliferative activities.

| Compound | Cell Line | Activity Type | Value | Reference |

| This compound D | HeLa | Cytotoxicity | CC50: 17.0 µM | |

| This compound D | L-929 (Mouse Fibroblast) | Antiproliferative | GI50: 50.5 µM | |

| This compound D | K-562 (Human Leukemia) | Antiproliferative | GI50: 33.3 µM |

Experimental Protocols

Isolation and Purification of Epicoccamides

The following is a generalized protocol for the isolation and purification of epicoccamides from Epicoccum sp. cultures, based on methodologies described in the literature.

1. Fungal Cultivation and Extraction:

-

An Epicoccum species is cultivated in a suitable liquid medium (e.g., malt (B15192052) extract broth) at room temperature with shaking for several weeks.

-

The fungal mycelia are harvested by filtration and extracted with an organic solvent such as ethyl acetate (B1210297).

-

The culture filtrate is also extracted with ethyl acetate.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and methanol).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined.

-

Further purification of the combined fractions is achieved by preparative high-performance liquid chromatography (HPLC), typically on a C18 reversed-phase column with a methanol-water or acetonitrile-water gradient, to yield the pure epicoccamides.

Biological Activity Assays

The following are generalized protocols for assessing the cytotoxicity and antiproliferative activity of epicoccamides.

1. Cytotoxicity Assay (MTT Assay):

-

HeLa cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compound (e.g., this compound D) and incubated for a further 48-72 hours.

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 4 hours.

-

The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.

2. Antiproliferative Assay (GI50 Assay):

-

L-929 or K-562 cells are seeded in 96-well plates at an appropriate density.

-

The cells are treated with a range of concentrations of the test compound.

-

After a specified incubation period (e.g., 48 hours), cell proliferation is assessed using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.

-

The 50% growth inhibition (GI50) value is determined by analyzing the dose-response curve.

Mandatory Visualization

Proposed Biosynthetic Pathway of this compound

The biosynthesis of epicoccamides is believed to involve a polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) pathway. The following diagram illustrates a logical workflow for the key steps in the biosynthesis, starting from precursor molecules.

Caption: A logical workflow of the proposed biosynthetic pathway of this compound.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram outlines the general experimental workflow for the isolation of epicoccamides and the subsequent screening for biological activity.

References

Epicoccamides: A Comprehensive Technical Guide to Their Discovery, Biology, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epicoccamides are a fascinating class of glycosylated 3-acyltetramic acid natural products derived from fungi of the genus Epicoccum. Since the initial discovery of epicoccamide (B1671484) A in 2003 from a marine-derived fungus, several other analogues, epicoccamides B-D, have been isolated from terrestrial sources. These molecules have garnered interest due to their unique structural features, intriguing biosynthetic pathway, and promising biological activities, including antiproliferative and cytotoxic effects. This technical guide provides an in-depth overview of the discovery and history of epicoccamides, detailed experimental protocols for their isolation and characterization, a summary of their biological activities with quantitative data, and an exploration of their biosynthesis.

Discovery and History

The first member of this class, this compound A, was isolated in 2003 from a culture of the fungus Epicoccum purpurascens obtained from the inner tissue of the jellyfish Aurelia aurita[1]. This discovery highlighted the potential of marine-derived microorganisms as a source of novel secondary metabolites. This compound A is a unique hybrid molecule composed of three distinct biosynthetic subunits: a glycosidic moiety, a fatty acid chain, and a tetramic acid unit derived from an amino acid[1].

A few years later, in 2007, a research group isolated three new analogues, epicoccamides B, C, and D, from an Epicoccum species associated with the tree fungus Pholiota squarrosa[2]. These subsequent discoveries demonstrated that epicoccamides are not limited to marine environments and that structural diversity exists within this natural product family, primarily in the length and substitution pattern of the central carbon chain[2].

Chemical Structure and Properties

Epicoccamides are characterized by a core structure featuring a tetramic acid moiety N-acylated with a long, functionalized fatty acid chain, which is in turn glycosylated with a mannose sugar.

Table 1: Physicochemical Properties of Epicoccamides

| Compound | Molecular Formula | Molecular Weight | Source | Reference |

| This compound A | C₂₉H₄₉NO₉ | 555.7 | Epicoccum purpurascens (marine) | [1] |

| This compound B | C₂₇H₄₅NO₉ | 527.6 | Epicoccum sp. (terrestrial) | |

| This compound C | C₂₅H₄₁NO₉ | 500.6 | Epicoccum sp. (terrestrial) | |

| This compound D | C₃₁H₅₃NO₉ | 583.8 | Epicoccum sp. (terrestrial) |

Experimental Protocols

Fungal Cultivation and Extraction

-

Fungal Strain: Epicoccum sp. (e.g., associated with Pholiota squarrosa).

-

Culture Medium: Potato Dextrose Agar (PDA) for initial growth, followed by liquid fermentation in a suitable medium (e.g., Potato Dextrose Broth or Yeast Extract Sucrose broth).

-

Fermentation: The fungus is typically cultured in shake flasks at 25-28°C for 14-21 days.

-

Extraction: The fungal mycelium and the culture broth are separated by filtration. The broth is extracted with an organic solvent such as ethyl acetate (B1210297). The mycelium is also extracted with ethyl acetate or methanol. The organic extracts are then combined and concentrated under reduced pressure.

Isolation and Purification of Epicoccamides

A multi-step chromatographic process is employed to isolate the individual epicoccamides from the crude extract.

Caption: General workflow for the isolation of epicoccamides.

-

Vacuum Liquid Chromatography (VLC): The crude extract is first subjected to VLC on silica (B1680970) gel using a step gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, methanol) to yield several fractions.

-

Sephadex LH-20 Chromatography: Fractions containing the epicoccamides are further purified by size-exclusion chromatography on Sephadex LH-20, eluting with methanol, to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reversed-phase HPLC (e.g., on a C18 column) using a gradient of acetonitrile (B52724) in water to yield the pure epicoccamides.

Structure Elucidation

The structures of the epicoccamides were determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of each compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of atoms and the stereochemistry of the molecules.

Table 2: Key ¹H and ¹³C NMR Spectroscopic Data for this compound A (in CD₃OD)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) |

| Tetramic Acid | ||

| 2 | 178.5 | - |

| 3 | 104.2 | - |

| 4 | 196.1 | - |

| 5 | 58.9 | 4.25 (q, 7.0) |

| 6 (CH₃) | 14.8 | 1.45 (d, 7.0) |

| Fatty Acid Chain | ||

| 1' | 201.9 | - |

| 2' | 45.3 | 2.90 (m) |

| ... | ... | ... |

| Mannose | ||

| 1'' | 101.2 | 4.75 (d, 1.5) |

| 2'' | 72.3 | 3.95 (dd, 3.0, 1.5) |

| 3'' | 73.1 | 3.70 (dd, 9.0, 3.0) |

| 4'' | 68.5 | 3.60 (t, 9.0) |

| 5'' | 75.1 | 3.40 (m) |

| 6'' | 62.8 | 3.80 (dd, 12.0, 2.5), 3.70 (dd, 12.0, 5.5) |

(Note: This is a representative table with key shifts. Complete data can be found in the primary literature.)

Biological Activity

Epicoccamides have been evaluated for various biological activities, with this compound D showing the most significant effects.

Table 3: Biological Activity of this compound D

| Activity | Cell Line | Value | Reference |

| Cytotoxicity (CC₅₀) | HeLa (human cervical cancer) | 17.0 µM | |

| Antiproliferative (GI₅₀) | L-929 (mouse fibroblast) | 50.5 µM | |

| Antiproliferative (GI₅₀) | K-562 (human leukemia) | 33.3 µM | |

| Morphogenesis Induction | Phoma destructiva | 1.7 mM |

Interestingly, the aglycone of this compound has been shown to possess stronger antibacterial and cytotoxic activities than the parent glycosylated compound.

Cytotoxicity and Antiproliferative Assay Protocol (General)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, K-562) and a non-cancerous cell line (e.g., L-929) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The epicoccamides, dissolved in a suitable solvent like DMSO, are added to the wells at various concentrations. Control wells receive only the solvent.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the solvent-treated control cells. The CC₅₀ (half-maximal cytotoxic concentration) or GI₅₀ (half-maximal growth inhibitory concentration) values are determined by plotting the percentage of inhibition against the compound concentration.

Biosynthesis

The biosynthesis of epicoccamides is orchestrated by a dedicated biosynthetic gene cluster (BGC), often referred to as the 'epi' cluster. This cluster contains genes encoding the key enzymes responsible for the assembly of the molecule.

Caption: Proposed biosynthetic pathway for this compound A.

The core of the biosynthetic machinery is a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzyme, encoded by the epiA gene. The PKS module is responsible for the iterative extension of a starter unit with malonyl-CoA to form the polyketide chain. This chain is then transferred to the NRPS module, which incorporates an amino acid (alanine in the case of this compound A). Subsequent cyclization and release from the enzyme generate the 3-acyltetramic acid core.

Following the formation of the core structure, further modifications are introduced by other enzymes in the cluster. A glycosyltransferase, encoded by epiB, attaches the mannose sugar to the fatty acid chain. An N-methyltransferase, encoded by epiF, may also be involved in the final maturation of the molecule.

Conclusion and Future Perspectives

The epicoccamides represent a structurally unique and biologically interesting class of fungal natural products. The discovery of these compounds from diverse ecological niches underscores the vast chemical potential of the fungal kingdom. While initial studies have revealed their antiproliferative and cytotoxic activities, further research is warranted to fully elucidate their mechanism of action and to explore their potential as scaffolds for the development of new therapeutic agents. The elucidation of their biosynthetic pathway also opens up opportunities for synthetic biology and metabolic engineering approaches to generate novel analogues with improved biological activities. This technical guide serves as a foundational resource for researchers interested in furthering our understanding and application of this promising class of natural products.

References

Methodological & Application

Protocol for Epicoccamide Extraction from Fungal Culture: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the extraction, purification, and characterization of epicoccamides, a class of glycosylated tetramic acid derivatives produced by fungi of the genus Epicoccum. These compounds have garnered interest for their potential biological activities, including antifungal, cytotoxic, and antiproliferative effects.

Introduction to Epicoccamides

Epicoccamides are secondary metabolites primarily isolated from fungal species such as Epicoccum purpurascens and other Epicoccum spp.[1][2][3][4]. Structurally, they consist of a tetramic acid moiety linked to a glycosylated fatty acid chain[1]. The variations in the fatty acid chain length and glycosylation pattern lead to a range of epicoccamide (B1671484) analogs, including epicoccamides A-D. Of note, this compound D has demonstrated weak to moderate cytotoxicity against HeLa, L-929, and K-562 cell lines. While the precise mechanisms of action are not fully elucidated, their bioactivity warrants further investigation for potential therapeutic applications.

Fungal Strain and Culture Conditions

For the production of epicoccamides, strains of Epicoccum species known to produce these metabolites should be used. Epicoccum purpurascens and Epicoccum nigrum are commonly cited producers.

Recommended Media

Optimal production of secondary metabolites is highly dependent on the culture medium. Both solid and liquid fermentation methods have been successfully employed for the cultivation of Epicoccum species.

-

Solid-State Fermentation: Rice medium is a common choice for large-scale production of fungal secondary metabolites and has been used for Epicoccum species.

-

Liquid Fermentation: Potato Dextrose Broth (PDB) is a standard medium for fungal growth and has been used for the cultivation of Epicoccum nigrum for metabolite extraction.

Incubation Parameters

-

Temperature: 25-28°C

-

Incubation Time: 14-21 days

-

Culture Type: Static culture is often preferred for secondary metabolite production in many fungal species.

Extraction of Epicoccamides: A Step-by-Step Protocol

The following protocol outlines a general procedure for the extraction of epicoccamides from fungal cultures. This protocol is a composite of established methods for extracting secondary metabolites from fungi and should be optimized for specific strains and culture conditions.

Materials

-

Fungal culture (solid or liquid)

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (MeOH)

-

Sterile water

-

Filter paper (e.g., Whatman No. 1)

-

Separatory funnel

-

Rotary evaporator

-

Glassware (beakers, flasks)

Extraction Workflow Diagram

References

- 1. Five Tetramic Acid Derivatives Isolated from the Iranian Fungus Colpoma quercinum CCTU A372 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a novel secondary metabolite from a jellyfish-derived culture of Epicoccum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Epicoccamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epicoccamide is a naturally occurring tetramic acid derivative first isolated from the jellyfish-derived fungus Epicoccum purpurascens.[1][2][3] It belongs to a class of glycosylated polyketides that have garnered interest for their potential biological activities. Structurally, this compound is composed of three distinct biosynthetic subunits: a glycosidic moiety, a fatty acid chain, and a tetramic acid core.[2][4] Various analogues, such as Epicoccamides B-D, have also been isolated from other Epicoccum species and have demonstrated antiproliferative effects. The purification of this compound from complex fungal extracts is a critical step for its structural elucidation, pharmacological screening, and further development. This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: HPLC Instrumentation and Consumables

| Parameter | Specification |

| HPLC System | Preparative or Semi-Preparative HPLC System |

| Detector | Photodiode Array (PDA) or UV-Vis Detector |

| Column | C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Sample Solvent | Methanol |

| Syringe Filters | 0.22 µm PTFE or Nylon |

Table 2: Optimized HPLC Gradient Program for this compound Purification

| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) | Flow Rate (mL/min) |

| 0 | 60 | 40 | 2.0 |

| 25 | 20 | 80 | 2.0 |

| 30 | 0 | 100 | 2.0 |

| 35 | 0 | 100 | 2.0 |

| 36 | 60 | 40 | 2.0 |

| 40 | 60 | 40 | 2.0 |

Table 3: Example Data for a Semi-Preparative HPLC Purification of an this compound Analogue

| Compound | Mobile Phase (Acetonitrile:Water) | Flow Rate (mL/min) | Yield (mg) |

| Analogue 1 | 42:58 | 2.0 | 15.0 |

| Analogue 2 | 42:58 | 2.0 | 3.0 |

| Analogue 3 | 45:55 | 2.0 | 16.0 |

| Analogue 4 | 50:50 | 2.0 | 30.0 |

| Analogue 5 | 60:40 | 2.0 | 12.2 |

| Analogue 6 | 65:35 | 2.0 | 5.3 |

| Data adapted from a study on related compounds isolated from Epicoccum dendrobii. |

Experimental Protocols

Sample Preparation

-

Extraction: The producing fungal strain, such as Epicoccum dendrobii, is typically cultured on a solid medium like rice. The fermented material is then extracted exhaustively with an organic solvent such as ethyl acetate.

-

Solvent Partitioning: The crude extract is dissolved in a methanol-water mixture (e.g., 9:1 v/v) and partitioned against a nonpolar solvent like petroleum ether to remove lipids and other nonpolar impurities.

-

Pre-purification: The resulting extract can be subjected to preliminary fractionation using techniques like open column chromatography on C18 silica (B1680970) gel or size-exclusion chromatography (e.g., Sephadex LH-20) to yield enriched fractions.

-

Final Sample Preparation: The enriched fraction containing this compound is dissolved in methanol. The solution is then filtered through a 0.22 µm syringe filter prior to HPLC injection to remove any particulate matter.

HPLC Purification Protocol

-

System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% Mobile Phase A, 40% Mobile Phase B) at a flow rate of 2.0 mL/min until a stable baseline is achieved.

-

Injection: Inject the filtered sample onto the C18 column. The injection volume will depend on the concentration of the sample and the capacity of the preparative column.

-

Gradient Elution: Initiate the gradient program as detailed in Table 2. The separation of this compound and its analogues is achieved by gradually increasing the concentration of acetonitrile.

-

Fraction Collection: Monitor the chromatogram at a suitable wavelength (e.g., 210 nm, 254 nm, or 280 nm) based on the UV absorbance spectrum of this compound. Collect fractions corresponding to the peaks of interest.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualization

Caption: Workflow for the HPLC purification of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel secondary metabolite from a jellyfish-derived culture of Epicoccum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel secondary metabolite from a jellyfish-derived culture of Epicoccum purpurascens - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell-Based Assays Using Epicoccamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccamide is a fungal secondary metabolite derived from Epicoccum purpurascens.[1][2] As a member of the tetramic acid derivatives, this compound and its analogs have demonstrated notable biological activities, including antiproliferative and cytotoxic effects against various cancer cell lines.[3][4] This has positioned this compound as a compound of interest for further investigation in cancer research and drug discovery. These application notes provide a framework for utilizing this compound in a variety of cell-based assays to elucidate its mechanism of action, with a particular focus on its potential role in modulating histone acetylation and the NF-κB signaling pathway.

While the precise mechanism of this compound is still under investigation, many natural products are known to influence epigenetic regulation and key signaling pathways involved in cancer progression.[5] Histone acetyltransferases (HATs) and the NF-κB signaling pathway are critical regulators of gene expression that are often dysregulated in cancer. Therefore, the protocols outlined here are designed to systematically evaluate the effects of this compound on cell viability, global histone acetylation, and NF-κB activity.

Data Presentation

The following tables summarize the reported cytotoxic and antiproliferative activities of this compound D, a derivative of this compound. This data can serve as a reference for selecting appropriate cell lines and determining starting concentrations for the described assays.

Table 1: Cytotoxicity and Antiproliferative Activity of this compound D

| Cell Line | Cell Type | Activity Metric | Value (µM) |

| HeLa | Human Cervical Cancer | CC50 | 17.0 |

| L-929 | Mouse Fibroblast | GI50 | 50.5 |

| K-562 | Human Leukemia | GI50 | 33.3 |

CC50: 50% cytotoxic concentration; GI50: 50% growth inhibition concentration.

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in assessing the biological effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, K-562)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Global Histone Acetylation Assay

This colorimetric assay measures the overall level of histone H3 acetylation in cells treated with this compound.

Materials:

-

Cells treated with this compound

-

Histone Extraction Buffer

-

BCA Protein Assay Kit

-

Global Histone H3 Acetylation Assay Kit (e.g., Abcam ab115102 or similar)

-

Microplate reader

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Histone Extraction: Harvest the cells and extract histones according to the manufacturer's protocol for the histone extraction kit.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.

-

Histone Acetylation Assay:

-

Follow the protocol provided with the Global Histone H3 Acetylation Assay Kit.

-

Briefly, the histone proteins are bound to the wells of a microplate.

-

An antibody specific for acetylated histone H3 is added, followed by a secondary HRP-conjugated antibody.

-

A colorimetric substrate is added, and the absorbance is measured on a microplate reader.

-

-

Data Analysis: The amount of acetylated histone H3 is proportional to the intensity of the color development. Compare the absorbance values of this compound-treated samples to the untreated control to determine the effect on global histone H3 acetylation.

NF-κB Reporter Assay

This luciferase-based assay quantifies the activity of the NF-κB signaling pathway in response to this compound treatment.

Materials:

-

HEK293 cells stably expressing an NF-κB luciferase reporter construct

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

TNF-α (Tumor Necrosis Factor-alpha)

-

96-well white, opaque plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight.

-

Compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Add the dilutions to the respective wells. Include a vehicle control (DMSO). Incubate for 1 hour.

-

Stimulation: Prepare a working solution of TNF-α (e.g., 20 ng/mL) in complete culture medium. Add 50 µL of the TNF-α solution to all wells except for the unstimulated control wells (add 50 µL of medium instead). The final concentration of TNF-α will be 10 ng/mL.

-

Incubation: Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

-

Luminescence Measurement:

-

Remove the plate from the incubator and allow it to cool to room temperature.

-

Prepare the luciferase assay reagent according to the manufacturer's instructions.

-

Add the luciferase reagent to each well.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luminescence readings of the stimulated wells to the unstimulated control. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.

Gene Expression Analysis by quantitative Real-Time PCR (qRT-PCR)

This protocol measures changes in the expression of NF-κB target genes following treatment with this compound.

Materials:

-

Cells treated with this compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for NF-κB target genes (e.g., IL-6, IL-8, ICAM-1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-Time PCR instrument

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described previously. Extract total RNA using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR:

-

Set up the qPCR reactions with SYBR Green Master Mix, primers, and cDNA.

-

Run the qPCR program on a Real-Time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression of the target genes in this compound-treated cells compared to untreated controls, normalized to the housekeeping gene.

Visualizations

The following diagrams illustrate the experimental workflow and the canonical NF-κB signaling pathway.

Caption: Experimental workflow for cell-based assays with this compound.

Caption: Canonical NF-κB signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel secondary metabolite from a jellyfish-derived culture of Epicoccum purpurascens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epicoccamides B-D, glycosylated tetramic acid derivatives from an Epicoccum sp. associated with the tree fungus Pholiota squarrosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

Application Notes and Protocols: Cytotoxicity of Epicoccamide on Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicoccamides are a class of tetramic acid derivatives isolated from fungi of the genus Epicoccum.[1] These natural products have garnered interest in the field of oncology for their potential cytotoxic and antiproliferative effects against various cancer cell lines. Epicoccamide D, a notable member of this family, has demonstrated weak to moderate cytotoxicity, suggesting its potential as a scaffold for the development of novel anticancer agents.[1] This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound on cancer cells, along with a proposed mechanism of action based on related compounds.

Data Presentation

The cytotoxic activity of this compound and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibitory concentration (GI50). The following tables summarize the reported cytotoxic activities of this compound D against various cancer cell lines.

Table 1: Cytotoxicity (CC50) of this compound D

| Cell Line | Cancer Type | CC50 (µM) | Reference |

| HeLa | Cervical Cancer | 17.0 | [1] |

Table 2: Antiproliferative Effects (GI50) of this compound D

| Cell Line | Cell Type | GI50 (µM) | Reference |

| L-929 | Mouse Fibroblast | 50.5 | [1] |

| K-562 | Human Leukemia | 33.3 | [1] |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol describes a common method for determining the cytotoxic effect of this compound on adherent cancer cell lines.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Selected cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells using a hemocytometer.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions.

-

Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully aspirate the medium.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Experimental Workflow for MTT Assay

Workflow for determining cytotoxicity using the MTT assay.

Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

-

Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Necrotic cells: Annexin V-FITC negative, PI positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Materials:

-

This compound

-

Cancer cell lines

-

6-well plates

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Fixation:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining and Analysis:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Proposed Mechanism of Action

While the precise signaling pathways affected by this compound are not yet fully elucidated, studies on other tetramic acid derivatives with anticancer properties suggest a potential mechanism involving the induction of apoptosis and cell cycle arrest. Some tetramic acid derivatives have been shown to modulate the expression of key proteins in the apoptotic pathway, such as the Bcl-2 family proteins (Bax and Bcl-2) and the tumor suppressor protein p53.

Proposed Signaling Pathway for this compound-Induced Apoptosis

A putative signaling pathway for this compound-induced apoptosis in cancer cells.

This proposed pathway suggests that this compound may induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, ultimately leading to programmed cell death. Further investigation is required to validate this hypothesis and to fully understand the molecular mechanisms underlying the cytotoxic effects of this compound.

References

Application Notes and Protocols for Evaluating the Anti-proliferative Activity of Epicoccamide Derivatives

For Researchers, Scientists, and Drug Development Professionals